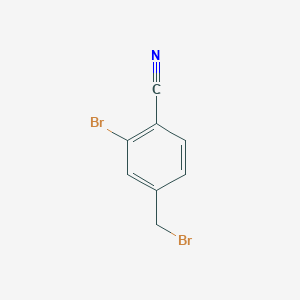

2-Bromo-4-(bromomethyl)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQCPSLQZIRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698898 | |

| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-38-6 | |

| Record name | 2-Bromo-4-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Bromomethyl Benzonitrile and Analogues

Strategies for Introducing Bromine Substituents on the Benzonitrile (B105546) Core

The initial and crucial step in the synthesis is the selective bromination of the benzonitrile ring. This requires careful control to ensure the bromine atom is introduced at the desired position (C-2).

Regioselective Bromination Techniques

The primary challenge in brominating the 4-methylbenzonitrile core is directing the electrophilic bromine to the C-2 position, ortho to the electron-withdrawing nitrile group and meta to the activating methyl group.

One effective method for achieving this regioselectivity is through a Sandmeyer-type reaction. wikipedia.orgnumberanalytics.comlscollege.ac.in This classic transformation in aromatic chemistry allows for the introduction of a bromo substituent via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org The reaction typically starts from an aniline (B41778) derivative, which is converted to a diazonium salt and subsequently displaced by a bromide ion, often using a copper(I) bromide catalyst. wikipedia.orglscollege.ac.in This method offers high regioselectivity that is not always achievable through direct electrophilic substitution. organic-chemistry.org

Another approach involves the direct electrophilic bromination of a pre-existing benzonitrile derivative. The regioselectivity of this reaction is heavily influenced by the directing effects of the substituents on the aromatic ring. For instance, the bromination of substrates with activating groups can be controlled by using specific reagents and conditions. N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be an effective reagent for the regiosepecific nuclear bromination of certain activated aromatic compounds. mdma.ch The choice of solvent is critical, as NBS in a non-polar solvent like carbon tetrachloride (CCl₄) tends to favor radical side-chain bromination. mdma.ch

Precursor Compounds and Starting Materials

A well-documented route starts with 3-Bromo-4-aminotoluene . nih.govresearchgate.net This compound is first diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). nih.govresearchgate.net The resulting diazonium salt is then treated with a solution of copper(I) cyanide to introduce the nitrile group, yielding 2-bromo-4-methylbenzonitrile (B184184) . nih.govresearchgate.net

| Precursor Compound | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| 3-Bromo-4-aminotoluene | Sandmeyer Reaction | 1. HCl, NaNO₂ 2. CuCN, KCN | nih.gov, researchgate.net |

| 2-Bromo-4-methylbenzamide (B3039755) | Dehydration | POCl₃, NaCl | wiley-vch.de |

Another synthetic pathway utilizes 2-bromo-4-methylbenzoic acid as the starting material. This acid is first converted to the corresponding amide, 2-bromo-4-methylbenzamide , using thionyl chloride followed by ammonia (B1221849). wiley-vch.de The amide is then dehydrated using a reagent like phosphorus oxychloride (POCl₃) to afford 2-bromo-4-methylbenzonitrile. wiley-vch.de

Synthesis of the Bromomethyl Moiety

Once the 2-bromo-4-methylbenzonitrile core is obtained, the next stage is the selective bromination of the methyl group at the C-4 position.

Side-chain Halogenation Methods (e.g., radical bromination)

The conversion of the benzylic methyl group to a bromomethyl group is typically achieved through a free-radical halogenation. acs.org This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent. orgoreview.com The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. wiley-vch.dechemicalbook.comrsc.org

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic position of the toluene (B28343) derivative. orgoreview.com The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to halogenation. orgoreview.com This radical then reacts with NBS (or Br₂ generated in situ) to form the bromomethyl product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Control of Selectivity in Methyl Bromination

A key aspect of side-chain bromination is controlling the selectivity to favor the formation of the monobrominated product, 2-bromo-4-(bromomethyl)benzonitrile, over di- or tri-brominated byproducts. The use of NBS is advantageous because it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.com

The stoichiometry of the reagents is also critical. Using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion while minimizing over-bromination. chemicalbook.com The reaction time and temperature are also important parameters to control. The reaction is typically monitored until the starting material is consumed, and then promptly worked up to prevent further reaction. wiley-vch.de

| Brominating Agent | Initiator | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, 6 h | 80% | wiley-vch.de |

| N-Bromosuccinimide (NBS) | Dibenzoyl Peroxide | Tetrachloromethane | 80 °C, 16 h | 81% (for an analogue) | chemicalbook.com |

Multi-step Synthetic Sequences for this compound

The most direct and commonly cited multi-step synthesis for this compound starts from 2-bromo-4-methylbenzonitrile . wiley-vch.de

The established sequence is as follows:

Preparation of 2-Bromo-4-methylbenzonitrile : As detailed in section 2.1.2, this intermediate can be synthesized from precursors like 3-bromo-4-aminotoluene via a Sandmeyer reaction or from 2-bromo-4-methylbenzoic acid. nih.govresearchgate.netwiley-vch.de

Radical Bromination : The resulting 2-bromo-4-methylbenzonitrile is then subjected to side-chain bromination. A mixture of 2-bromo-4-methylbenzonitrile, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for several hours. wiley-vch.de After cooling, the succinimide (B58015) byproduct is filtered off, and the solvent is removed. The crude product is then purified, often by column chromatography, to yield this compound as a solid. wiley-vch.de An 80% yield has been reported for this step. wiley-vch.de

This two-step approach, beginning with the regioselective formation of the brominated benzonitrile core followed by the controlled radical bromination of the methyl group, represents a reliable and well-documented pathway for the synthesis of this compound.

Sequential Halogenation and Nitrile Introduction

A common and effective strategy for the synthesis of this compound involves a multi-step process starting from a more readily available precursor, 2-bromo-4-methylbenzoic acid. This pathway sequentially introduces the necessary functional groups.

The process begins with the conversion of 2-bromo-4-methylbenzoic acid to 2-bromo-4-methylbenzamide. This is typically achieved by reacting the starting acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then treated with aqueous ammonia. wiley-vch.de The resulting amide is a crucial intermediate for the introduction of the nitrile group.

Dehydration of the 2-bromo-4-methylbenzamide yields 2-bromo-4-methylbenzonitrile. wiley-vch.de This transformation can be accomplished using a dehydrating agent like phosphorus oxychloride (POCl₃). wiley-vch.de This step establishes the benzonitrile core of the target molecule.

The final step is a free-radical halogenation of the methyl group on the aromatic ring. The 2-bromo-4-methylbenzonitrile is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, to selectively brominate the methyl group, yielding the final product, this compound. wiley-vch.de

| Step | Starting Material | Reagents | Product | Description | Reference |

|---|---|---|---|---|---|

| 1 | 2-Bromo-4-methylbenzoic acid | i) SOCl₂ ii) NH₃(aq) | 2-Bromo-4-methylbenzamide | Conversion of the carboxylic acid to an amide. | wiley-vch.de |

| 2 | 2-Bromo-4-methylbenzamide | POCl₃, NaCl | 2-Bromo-4-methylbenzonitrile | Dehydration of the amide to form the nitrile. | wiley-vch.de |

| 3 | 2-Bromo-4-methylbenzonitrile | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄ | This compound | Free-radical bromination of the methyl group. | wiley-vch.de |

Alternative Synthetic Routes

While sequential functional group introduction is a primary method, alternative strategies can be envisioned for the synthesis of this compound and its analogues. One such alternative involves the Sandmeyer reaction. For instance, a related compound, 2-bromo-4-methylbenzonitrile, can be synthesized from 3-bromo-4-aminotoluene. nih.gov This process involves the diazotization of the amino group with sodium nitrite (NaNO₂) in the presence of a strong acid, followed by a reaction with a copper(I) cyanide/potassium cyanide mixture to introduce the nitrile group. nih.gov Following this, the benzylic bromination could be carried out as described previously.

Another potential route could involve starting with a pre-functionalized benzene (B151609) ring that already contains the nitrile and methyl groups, followed by sequential bromination at the two desired positions. However, controlling the regioselectivity of the aromatic bromination in the presence of both an activating methyl group and a deactivating cyano group would be a significant challenge.

The synthesis of analogous compounds provides further insight into alternative methodologies. For example, 2-(bromomethyl)-4-methoxybenzonitrile (B3257480) is synthesized from 4-methoxy-2-methylbenzonitrile (B1588036) using N-bromosuccinimide (NBS) and dibenzoyl peroxide in carbon tetrachloride. chemicalbook.com This highlights the applicability of benzylic bromination to variously substituted benzonitriles. Similarly, 4-(bromomethyl)benzonitrile can be prepared from 4-methylbenzonitrile via reflux with NBS and a radical initiator like AIBN. rsc.org

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The typical procedure involves an initial workup followed by chromatographic purification.

After the benzylic bromination reaction, the crude product is typically worked up by first removing the solid succinimide by-product via filtration. The filtrate is then concentrated under reduced pressure. wiley-vch.de The resulting residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), and washed sequentially with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted bromine, followed by washes with water and brine to remove water-soluble impurities. wiley-vch.de The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) and the solvent is removed in vacuo. wiley-vch.de

Final purification is most commonly achieved by column chromatography. wiley-vch.de A slurry of silica (B1680970) gel is prepared in a non-polar solvent, and the crude product is loaded onto the column. Elution with a solvent system, such as a mixture of dichloromethane and hexane (B92381) (e.g., a 40:60 ratio), allows for the separation of the desired product from any remaining starting materials or by-products. wiley-vch.de The fractions containing the pure product, as determined by techniques like thin-layer chromatography (TLC), are collected and the solvent is evaporated to yield this compound, typically as a white solid. wiley-vch.de

For analogous compounds, other purification techniques such as recrystallization from solvents like hexane or cyclohexane (B81311) have been employed, which can be an effective method for obtaining highly crystalline material. rsc.orgchemicalbook.com Steam distillation has also been noted as a purification method for the related isomer, 2-cyanobenzyl bromide. chemicalbook.com

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Aqueous Workup | Washing the crude product in an organic solvent with aqueous solutions (e.g., Na₂S₂O₃, H₂O, brine) to remove impurities. | Post-synthesis of this compound. | wiley-vch.de |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel) using a mobile phase (e.g., CH₂Cl₂/hexane). | Final purification of this compound. | wiley-vch.de |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Purification of 4-(bromomethyl)benzonitrile from hexane. | rsc.org |

| Steam Distillation | Purification method for volatile, water-immiscible compounds. | Purification of 2-Cyanobenzyl bromide. | chemicalbook.com |

Reactivity and Reaction Pathways of 2 Bromo 4 Bromomethyl Benzonitrile

Reactivity of the Benzylic Bromide Group

The carbon-bromine bond in the bromomethyl group is the primary site of reactivity in 2-Bromo-4-(bromomethyl)benzonitrile. This enhanced reactivity is characteristic of benzylic halides. It stems from the ability of the adjacent benzene (B151609) ring to stabilize either the transition state in a bimolecular (Sₙ2) reaction or the carbocation intermediate formed in a unimolecular (Sₙ1) reaction. nih.govnii.ac.jp Consequently, the benzylic bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Nucleophilic substitution is the most common reaction pathway for this compound, where a nucleophile replaces the bromide ion. ksu.edu.salibretexts.org These reactions are fundamental in synthetic chemistry for creating new carbon-heteroatom bonds. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. libretexts.org For this primary benzylic bromide, the Sₙ2 pathway is often favored. lumenlearning.com

This compound readily reacts with various nitrogen-containing nucleophiles. These include ammonia (B1221849), primary and secondary amines, and heterocyclic compounds like triazoles and tetrazoles. lumenlearning.com For instance, the reaction of the related compound, 4-(bromomethyl)benzonitrile, with 1H-1,2,4-triazole is a crucial step in the synthesis of the aromatase inhibitor Letrozole. google.com This reaction proceeds via nucleophilic attack from a nitrogen atom of the triazole ring on the benzylic carbon, displacing the bromide. google.com Similarly, reactions with 2H-tetrazole in the presence of a base like potassium hydroxide (B78521) yield the corresponding N-substituted tetrazolyl-methyl-benzonitrile derivative. sigmaaldrich.comfishersci.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Reactant (Benzylic Bromide) | Nitrogen Nucleophile | Product |

| 4-(Bromomethyl)benzonitrile | 1H-1,2,4-Triazole | 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile google.com |

| 2-(Bromomethyl)benzonitrile | 2H-Tetrazole | 2-[(2H-Tetrazol-2-yl)methyl]benzonitrile sigmaaldrich.com |

| 4-(Bromomethyl)benzonitrile | 2H-Tetrazole | 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile fishersci.com |

Oxygen nucleophiles, such as alcohols and phenols, react with this compound to form ethers. When the nucleophile is an alkoxide or phenoxide (generated by treating an alcohol or phenol (B47542) with a base), the reaction is a variation of the Williamson ether synthesis. The reaction of bromopropargylic alcohols with phenols in the presence of a base like cesium carbonate demonstrates the general feasibility of forming C-O bonds by displacing a bromide with a phenoxide. nih.govresearchgate.net The benzylic carbon of this compound is attacked by the oxygen nucleophile, leading to the formation of an ether linkage and the release of a bromide ion.

Table 2: General Reaction with Oxygen Nucleophiles

| Reactant | Nucleophile | General Product |

| This compound | Alcohol (R-OH) / Base | 2-Bromo-4-(alkoxymethyl)benzonitrile |

| This compound | Phenol (Ar-OH) / Base | 2-Bromo-4-(phenoxymethyl)benzonitrile |

Sulfur-based nucleophiles are particularly effective in substitution reactions with alkyl halides due to the high polarizability and nucleophilicity of sulfur. msu.edu Thiols (R-SH) can be deprotonated to form thiolate anions (R-S⁻), which are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). msu.edu Other sulfur nucleophiles, including sulfide (B99878) ion (S²⁻), thiourea, and thiocyanate (B1210189) ion, also participate in these reactions. rsc.org The reaction of sulfides with alkyl halides can further lead to the formation of ternary sulfonium (B1226848) salts. msu.edu

The formation of ethers and thioethers represents a significant application of the reactivity of this compound. These reactions provide a reliable method for introducing a variety of functional groups into the molecule at the benzylic position.

Ether Formation : This is achieved by reacting this compound with an alcohol or a phenol, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion.

Thioether Formation : This occurs when this compound is treated with a thiol or a thiolate salt. msu.edu

These substitution reactions are generally high-yielding and are a cornerstone of the synthetic utility of this compound.

Table 3: Synthesis of Ethers and Thioethers

| Reaction Type | Nucleophile (General Formula) | Product Class | Product (General Structure) |

| Ether Synthesis | R-O⁻ (Alkoxide/Phenoxide) | Ether | 2-Bromo-4-(alkoxymethyl)benzonitrile |

| Thioether Synthesis | R-S⁻ (Thiolate) | Thioether (Sulfide) | 2-Bromo-4-[(alkylthio)methyl]benzonitrile |

Elimination reactions, which lead to the formation of double bonds, can compete with nucleophilic substitution. libretexts.org The most common mechanism is the E2 reaction, which involves a base removing a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. chemguide.co.uk

In the case of this compound, the benzylic carbon atom (the alpha-carbon) bearing the bromine does not have an adjacent sp³-hybridized carbon atom with hydrogen atoms. It is bonded to the sp²-hybridized carbon of the benzene ring. Therefore, a standard beta-elimination reaction to form an alkene is structurally impossible. While substitution is the overwhelmingly favored pathway, under very harsh conditions with a strong, sterically hindered base, complex decomposition or other non-standard elimination pathways could theoretically occur, but these are not typical or synthetically useful reactions for this substrate.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group (-CH₂Br) is highly susceptible to radical reactions. The carbon-bromine bond in the benzylic position is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators or light to form a stable benzyl (B1604629) radical. This reactivity is fundamental to many synthetic transformations.

A common method to introduce a bromomethyl group is through the radical bromination of a methyl group on an aromatic ring using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). For instance, the synthesis of the isomeric 4-(bromomethyl)benzonitrile is achieved by refluxing 4-methylbenzonitrile with NBS and AIBN in carbon tetrachloride rsc.org. This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with Br₂ (present in equilibrium with NBS) to form the product and a new bromine radical to propagate the chain.

The reactivity of the bromomethyl group in this compound is analogous. It can serve as a precursor to a benzyl radical intermediate, which can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. While specific radical reactions starting from this compound are not extensively documented in dedicated studies, its structural alerts suggest it can undergo reactions typical for benzyl bromides, such as coupling or substitution reactions initiated by radical mechanisms. One such transformation involves free-radical bromination of methyl-substituted derivatives to create alkenyl-substituted compounds via a subsequent Wittig olefination nih.gov.

Reactivity of the Aryl Bromide Group

The bromine atom attached directly to the benzene ring exhibits the characteristic reactivity of an aryl halide. This site is less reactive than the bromomethyl group towards nucleophilic substitution but is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing nitrile group and the ortho-bromine atom influences the electronic properties and steric environment of the reaction center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to functionalize the aryl bromide position of this compound. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst libretexts.org. The choice of ligands, base, and solvent is crucial for the success and selectivity of these transformations digitellinc.com.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.orgnih.gov.

This reaction is highly applicable to substrates like this compound. Studies on related compounds, such as 4-bromobenzonitrile, demonstrate efficient coupling with phenylboronic acid using palladium-based catalysts researchgate.net. For ortho-substituted bromoanilines, which share the ortho-bromo structural motif, successful Suzuki-Miyaura couplings have been developed, highlighting the feasibility of this reaction on sterically demanding substrates nih.gov. The reaction tolerates a wide range of functional groups, although the reactive bromomethyl group might need to be considered, potentially requiring protection or specific reaction conditions to avoid side reactions.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, dppf, SPhos, XPhos, CataXCium A |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.org. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst wikipedia.orglibretexts.org.

The aryl bromide of this compound can readily participate in Heck reactions. The reaction typically favors the formation of the trans-alkene product organic-chemistry.org. A variety of alkenes, including acrylates, styrenes, and other vinyl compounds, can be used as coupling partners. The choice of catalyst, ligand, and base is critical to achieving high yields and selectivity organic-chemistry.orgnih.gov. For example, the coupling of aryl bromides with acrylates is a common application organic-chemistry.org. While the benzylic bromide is generally not reactive under these conditions, care must be taken as β-hydride elimination from the alkylpalladium intermediate is a key step in the Heck cycle, a process that is challenging for alkyl halides themselves nih.gov.

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tolyl)₃, BINAP |

| Base | Et₃N, Na₂CO₃, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile (B52724), Toluene |

| Alkene Partner | Styrene, Butyl acrylate, Ethylene |

The Sonogashira coupling reaction is a powerful method for constructing carbon-carbon bonds between an aryl halide and a terminal alkyne wikipedia.orgorganic-chemistry.org. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent wikipedia.orgyoutube.com.

The aryl bromide moiety of this compound is a suitable substrate for Sonogashira coupling. This reaction would lead to the formation of an aryl-alkyne product, a versatile functional group for further transformations. The reaction can be carried out under mild conditions, often at room temperature wikipedia.orgorganic-chemistry.org. Copper-free protocols have also been developed to avoid issues associated with the copper co-catalyst beilstein-journals.orgucsb.edu. The reaction is generally high-yielding and tolerates many functional groups.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Ligand | PPh₃, X-Phos |

| Base | Et₃N, Piperidine, DIPA, Cs₂CO₃ |

| Solvent | THF, DMF, Toluene, Amines |

| Alkyne Partner | Phenylacetylene, Trimethylsilylacetylene |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base wikipedia.orgorganic-chemistry.org.

This reaction is highly relevant for functionalizing this compound at the aryl bromide position to synthesize substituted anilines, which are prevalent in medicinal chemistry wikipedia.org. The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide variety of amines and aryl halides, including bromides wikipedia.orgnih.gov. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high efficiency nih.govbeilstein-journals.org. The presence of the bromomethyl group would likely require careful optimization of reaction conditions to prevent competing nucleophilic substitution by the amine.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, X-Phos, RuPhos, SPhos, t-BuXPhos |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Amine Partner | Primary amines, Secondary amines, Anilines, Morpholine |

Nucleophilic Aromatic Substitution (SNAr)

The structure of this compound features a bromine atom on the aromatic ring, which can be susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org In this specific molecule, the nitrile (-CN) group at position 1 acts as an electron-withdrawing group, activating the bromine at position 2 for substitution. ossila.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. nih.govlibretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of the ortho-nitrile group helps to stabilize this intermediate by delocalizing the negative charge. libretexts.org In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the nucleophile. While typically halogens follow a reactivity order of F > Cl > Br > I in SNAr due to the high electronegativity of fluorine making the attached carbon more electrophilic, the specific conditions and nucleophile play a crucial role. youtube.com Common nucleophiles that can displace the aromatic bromine include amines, alkoxides, and thiols. For instance, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide at room temperature to replace the chlorine with a hydroxyl group. libretexts.org

It is important to distinguish the reactivity of the aromatic bromine from the benzylic bromine in the bromomethyl group. The benzylic bromine is significantly more reactive towards standard nucleophilic substitution (SN1 or SN2) due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon.

Grignard and Organolithium Reagent Chemistry

The aryl bromide functionality of this compound allows for the formation of organometallic reagents, specifically Grignard and organolithium reagents. These reactions transform the electrophilic carbon-bromine bond into a highly nucleophilic carbon-metal bond.

Grignard Reagent Formation and Reaction:

The reaction of an aryl halide, such as this compound, with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) yields a Grignard reagent. umkc.edulibretexts.org The magnesium inserts itself between the carbon and bromine atoms of the aromatic ring. youtube.com It is critical that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.orgwisc.edu

The resulting Grignard reagent, 2-cyano-5-(bromomethyl)phenylmagnesium bromide, possesses a nucleophilic carbon atom on the aromatic ring. youtube.com This nucleophilicity allows it to react with a wide range of electrophiles. For example, reaction with carbon dioxide, followed by an acidic workup, will produce a carboxylic acid. wisc.edu The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the carbonyl group. umkc.edumasterorganicchemistry.com

Organolithium Reagent Formation and Reaction:

Similarly, organolithium reagents can be prepared by reacting the aryl bromide with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane (B92381). libretexts.org This reaction results in the formation of an alkyl lithium species and lithium bromide. libretexts.org

Like Grignard reagents, organolithium reagents are potent nucleophiles and strong bases. libretexts.org They will react with electrophiles in a similar fashion. The choice between a Grignard or an organolithium reagent often depends on the specific desired subsequent reaction and the presence of other functional groups in the molecule.

It is important to note that the highly reactive bromomethyl group may also interact with the organometallic species formed, potentially leading to side reactions or polymerization, especially during the formation of the Grignard or organolithium reagent. Careful control of reaction conditions is therefore essential.

Reactivity of the Nitrile Group

The nitrile (-C≡N) group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to produce either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Acidic Hydrolysis:

Heating a nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemguide.co.uk For example, the acid hydrolysis of ethanenitrile yields ethanoic acid and ammonium (B1175870) ions. libretexts.org

Alkaline Hydrolysis:

When a nitrile is heated under reflux with an aqueous alkali solution, like sodium hydroxide, the primary product is the salt of the carboxylic acid. libretexts.orgchemguide.co.uk Ammonia gas is also evolved. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Under certain milder or specific conditions, the hydrolysis can be stopped at the amide stage. chemistrysteps.comarkat-usa.org For instance, using tetrabutylammonium (B224687) hydroxide as a catalyst can facilitate the selective hydration of nitriles to amides. researchgate.net The choice of solvent and temperature can also influence the outcome. arkat-usa.orgsemanticscholar.org

| Product | Reagents and Conditions |

| Carboxylic Acid | Dilute HCl, heat (reflux) libretexts.orgchemguide.co.uk |

| Carboxylate Salt | NaOH solution, heat (reflux) libretexts.orgchemguide.co.uk |

| Amide (selective) | Tetrabutylammonium hydroxide researchgate.net; Milder conditions (e.g., lower temp.) chemistrysteps.com |

Reduction to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). This is a common and important transformation in organic synthesis. libretexts.org

Several reducing agents can accomplish this conversion:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces nitriles to primary amines. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Borane Reagents: Borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) are also effective for the reduction of nitriles to primary amines, typically requiring heating in a solvent like THF. commonorganicchemistry.com

Tetrabutylammonium Borohydride: This reagent can reduce nitriles to amines in dichloromethane (B109758), showing good chemoselectivity as it does not affect other functional groups like esters, nitro groups, or halogens on an aromatic ring. clockss.org

| Reducing Agent | Typical Conditions | Notes |

| LiAlH₄ | Ether or THF solvent, followed by aqueous workup | Powerful, reduces many other functional groups. libretexts.org |

| H₂/Raney Ni or Pd/C | High pressure H₂, often with added NH₃ | NH₃ suppresses side reactions. commonorganicchemistry.com |

| BH₃-THF or BH₃-SMe₂ | THF solvent, heat | BH₃-SMe₂ is more stable than BH₃-THF. commonorganicchemistry.com |

| (n-Bu)₄NBH₄ | Dichloromethane, reflux | Good chemoselectivity. clockss.org |

Cycloaddition Reactions (e.g., with hydroxylamine (B1172632) to form oxadiazoles)

The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. A notable example is the reaction with hydroxylamine to form 1,2,4-oxadiazoles.

The synthesis of 1,2,4-oxadiazoles often begins with the conversion of the nitrile to an amidoxime (B1450833) (also known as a hydroxyamidine). This is typically achieved by reacting the nitrile with hydroxylamine (NH₂OH). nih.govresearchgate.net The resulting amidoxime can then be cyclized with a carboxylic acid derivative (like an acyl chloride or an acid anhydride) or an ester to form the 1,2,4-oxadiazole (B8745197) ring. nih.govnih.gov

Another pathway involves the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide. nih.govmdpi.com However, this method can be less favorable due to the potential for the nitrile oxide to dimerize. nih.gov The nitrile group in 2-Bromo-4-fluorobenzonitrile, a related compound, has been shown to react with hydroxylamine to form oxadiazoles, which are of interest in medicinal chemistry. ossila.com

Metal-Catalyzed Transformations of the Nitrile

The nitrile group of this compound can undergo various transformations catalyzed by transition metals. These reactions offer powerful methods for constructing more complex molecular architectures.

One significant class of reactions is the metal-catalyzed addition of nucleophiles to the C≡N triple bond. For example, Grignard reagents can add to nitriles, and this reaction can be catalyzed by copper(I) salts, particularly with sterically demanding reactants. masterorganicchemistry.com

While specific examples for this compound are not prevalent in the provided search results, the broader chemistry of benzonitriles suggests numerous possibilities. Metal catalysts are employed in a wide array of nitrile transformations, including hydration to amides, reduction to amines, and various coupling reactions. For instance, ruthenium complexes have been shown to be highly efficient catalysts for the selective hydrolysis of nitriles to amides under mild conditions. researchgate.net

Furthermore, the bromine atom on the aromatic ring is itself a handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. These reactions would typically be performed under conditions where the nitrile group is stable, allowing for the sequential modification of the molecule at different positions. The interplay between the reactivity of the nitrile group and the aryl bromide under various metal-catalyzed conditions is a key consideration in the synthetic application of this compound.

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of multiple reactive functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot operation. These reactions offer a highly efficient route to complex heterocyclic structures, such as substituted isoindolinones, by leveraging the reactivity of both the benzylic bromide and the nitrile group.

A common cascade strategy involves the initial reaction of the highly electrophilic benzylic bromide with a nucleophile. This is followed by an intramolecular cyclization event where the newly introduced functionality attacks the nitrile group. This sequence rapidly builds molecular complexity from a relatively simple starting material.

For instance, the reaction of this compound with primary amines can lead to the formation of 6-bromo-2-alkylisoindolin-1-one derivatives. The reaction proceeds via two key steps:

Intermolecular Nucleophilic Substitution: The primary amine first attacks the benzylic bromide via an S(_N)2 reaction, displacing the bromide and forming a secondary amine intermediate.

Intramolecular Cyclization: Under basic or thermal conditions, the nitrogen atom of the newly formed amine attacks the carbon atom of the nitrile group. Subsequent tautomerization and hydrolysis (upon workup) of the resulting imine yields the stable isoindolinone ring system.

This tandem approach provides a streamlined synthesis of isoindolinones, which are important structural motifs in medicinal chemistry and materials science.

| Entry | Reactant | Conditions | Product | Description |

| 1 | Primary Amine (R-NH₂) | 1. K₂CO₃, MeCN, rt | 6-Bromo-2-alkylisoindolin-1-one | A tandem SN2 substitution followed by intramolecular cyclization onto the nitrile group. |

| 2 | Methyl 3-aminothiophene-2-carboxylate | Base, Heat | Tautomeric thienopyrimidoisoindolones | A cascade reaction involving initial alkylation at the benzylic bromide followed by intramolecular cyclizations involving the nitrile. |

This table is based on established reactivity patterns for benzonitriles and benzylic bromides.

Stereoselective and Regioselective Transformations of this compound

The structural arrangement of this compound allows for a high degree of control over reaction selectivity, particularly regioselectivity, which is the preference for a reaction to occur at one position over another.

Regioselectivity

The primary source of regioselectivity in this molecule stems from the different chemical environments of the two bromine atoms.

Benzylic Bromide (-CH₂Br): This group is analogous to an alkyl halide and is highly reactive towards nucleophiles in S(_N)2 reactions. Its reactivity is enhanced by the adjacent benzene ring which stabilizes the transition state.

Aryl Bromide (Ar-Br): This bromine atom is directly attached to the sp²-hybridized carbon of the benzene ring. The C-Br bond is stronger and less susceptible to simple nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.

This differential reactivity allows for the selective functionalization of one position while leaving the other untouched. For example, a reaction with sodium azide (B81097) (NaN₃) would selectively displace the benzylic bromide to form 4-(azidomethyl)-2-bromobenzonitrile, leaving the aryl bromide intact. The resulting product could then be subjected to a Suzuki coupling reaction with a boronic acid, which would exclusively occur at the aryl bromide position. This orthogonal reactivity is a powerful tool for synthetic chemists.

| Entry | Reagent/Catalyst System | Targeted Site | Reaction Type | Product Class |

| 1 | R-NH₂ (Amine), R-SH (Thiol), R-OH (Alcohol) | Benzylic Bromide | Nucleophilic Substitution | Substituted benzylamines, thioethers, ethers |

| 2 | R-B(OH)₂ / Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl Bromide | Suzuki Coupling | Biphenyl (B1667301) derivatives |

| 3 | Terminal Alkyne / Pd/Cu Catalysts | Aryl Bromide | Sonogashira Coupling | Arylalkyne derivatives |

| 4 | Amine / Pd Catalyst | Aryl Bromide | Buchwald-Hartwig Amination | Diaryl amine derivatives |

This table illustrates the regioselective potential based on the distinct reactivity of the two bromine substituents.

Stereoselectivity

Stereoselective reactions are those that favor the formation of one stereoisomer over another. For this compound, stereoselectivity could potentially be introduced in reactions involving the benzylic carbon. If a nucleophilic substitution at the benzylic position were to proceed with a chiral, non-racemic nucleophile, two diastereomeric products could be formed. A preference for one diastereomer over the other would constitute a stereoselective reaction.

However, as the benzylic carbon is prochiral (a -CH₂ group), creating a new stereocenter requires the introduction of a substituent that makes the two benzylic protons diastereotopic, which typically occurs if a chiral element is already present in the molecule or the reagents. While theoretically possible, specific examples of highly stereoselective transformations starting from this compound are not prominently documented in the surveyed chemical literature. The primary focus has remained on leveraging the compound's robust regiochemical handles. masterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of 2-Bromo-4-(bromomethyl)benzonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), is expected to show distinct signals for the aromatic and benzylic protons. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The benzylic protons of the -CH₂Br group will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | ~7.8 | Doublet | 1H |

| Aromatic H (H-5) | ~7.6 | Doublet of doublets | 1H |

| Aromatic H (H-6) | ~7.4 | Doublet | 1H |

| Bromomethyl (-CH₂Br) | ~4.5 | Singlet | 2H |

Note: Predicted values are based on standard substituent effects and may vary slightly in experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the nitrile carbon, the two bromine-substituted carbons, the bromomethyl carbon, and the remaining aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | ~117 |

| C-1 (C-CN) | ~112 |

| C-2 (C-Br) | ~123 |

| C-3 | ~136 |

| C-4 (C-CH₂Br) | ~142 |

| C-5 | ~133 |

| C-6 | ~130 |

| Bromomethyl (-CH₂Br) | ~31 |

Note: Predicted values are based on standard substituent effects and may vary slightly in experimental conditions.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edulibretexts.org It would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton singlet to the bromomethyl carbon signal. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org Key correlations would include the benzylic protons showing a cross-peak to the C-4, C-3, and C-5 carbons, and the aromatic protons showing correlations to neighboring carbons and the nitrile carbon. These correlations are crucial for confirming the substitution pattern on the benzene ring. columbia.edulibretexts.org

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

The vibrational spectrum of this compound is characterized by several key absorption bands.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N stretch | 2220 - 2240 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-Br stretch (aromatic) | 500 - 600 |

| C-Br stretch (aliphatic) | 600 - 700 |

| CH₂ bend (scissoring) | ~1465 |

The presence of specific functional groups is confirmed by characteristic peaks in the IR and Raman spectra.

Nitrile Group (-C≡N): A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is a clear indicator of the nitrile functional group. nist.gov

Bromomethyl Group (-CH₂Br): The aliphatic C-H stretching vibrations are expected between 2850 and 3000 cm⁻¹. The C-Br stretching vibration of the bromomethyl group typically appears in the 600-700 cm⁻¹ range.

Substituted Benzene Ring: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretch from the bromine atom directly attached to the aromatic ring is expected in the 500-600 cm⁻¹ range. docbrown.info The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental formula of this compound. The presence of two bromine atoms gives the compound a distinctive isotopic pattern, which is a key signature in its mass spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, confirming the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). While specific experimental HRMS data from research literature is not extensively reported, the theoretical exact mass is a critical parameter for its identification in analytical studies.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Theoretical Exact Mass | 272.8843 Da |

| Isotopic Signature | The presence of two bromine atoms (⁵⁰·⁵⁴% ⁷⁹Br and ⁴⁹·⁴⁶% ⁸¹Br) results in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for assessing the purity of volatile and semi-volatile compounds and for identifying potential impurities. In the context of this compound synthesis, GC-MS can be employed to detect starting materials, isomeric byproducts, or degradation products. For instance, impurities such as isomers (e.g., 2-Bromo-5-(bromomethyl)benzonitrile) or compounds with incomplete bromination could be separated and identified. However, specific published studies detailing the comprehensive impurity profiling of this compound using GC-MS are not available in the reviewed scientific literature. Commercial suppliers often report purity levels, typically around 95%, though the specific impurity profiles are not detailed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of the crystal packing and intermolecular forces.

Despite the utility of this technique, a complete single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible literature. Therefore, a definitive experimental description of its crystal structure and associated parameters is not available.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

Without an experimentally determined crystal structure, any discussion of the crystal packing and intermolecular interactions of this compound remains speculative. However, based on its molecular structure, several types of interactions would be anticipated. The planar benzonitrile (B105546) ring could facilitate π-π stacking interactions between adjacent molecules. Furthermore, halogen bonding involving the bromine atoms (C-Br···N or C-Br···Br) could play a significant role in the crystal lattice formation. Weak C-H···N or C-H···Br hydrogen bonds are also plausible.

Conformation and Planarity of the Benzonitrile Core

The benzonitrile core itself is expected to be planar. The primary conformational flexibility in the molecule arises from the rotation around the C(aryl)-C(H₂)Br bond of the bromomethyl group. The orientation of this group relative to the benzene ring would be a key feature determined by a crystallographic study. In related structures, the planarity of the aromatic ring is generally maintained, with slight deviations potentially caused by crystal packing forces and bulky substituents.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For substituted benzonitriles, DFT calculations, particularly using the B3LYP functional, are employed to predict molecular geometry, electronic properties, and vibrational spectra with a high degree of accuracy. While specific DFT studies focusing exclusively on 2-Bromo-4-(bromomethyl)benzonitrile are not widely published, extensive research on analogous compounds like 2-Bromo-4-methylbenzonitrile (B184184) provides a robust framework for understanding its properties. researchgate.netresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For aromatic compounds like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

To illustrate the typical output of such a calculation, the optimized geometric parameters for a related benzonitrile (B105546) derivative are often presented in a table.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for a Substituted Benzonitrile (Note: This data is representative and based on typical DFT calculations for similar molecules, not specific to this compound.)

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-Br | 1.895 | Bond Angle | C-C-C (ring) | 118-121 |

| C-C (ring) | 1.390-1.410 | C-C-Br | 119.5 | ||

| C-CN | 1.450 | C-C-CN | 121.0 | ||

| C≡N | 1.155 | C-C-H | 119-121 | ||

| C-CH₂Br | 1.510 | H-C-H | 109.5 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the electron-withdrawing nature of the nitrile (-CN) group and the two bromine atoms significantly influences the energies of these orbitals. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO across the molecule. Typically, for such aromatic compounds, the HOMO is distributed over the benzene (B151609) ring, while the LUMO may be localized more towards the electron-withdrawing nitrile group.

Table 2: Illustrative Frontier Orbital Energies and Related Quantum Chemical Descriptors (Note: This data is representative and based on typical DFT calculations for similar molecules.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential (I) | 6.5 to 7.0 |

| Electron Affinity (A) | 1.5 to 2.0 |

| Electronegativity (χ) | 4.0 to 4.5 |

Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. DFT calculations can predict the frequencies of these modes, which can then be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation helps in the definitive assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. niscpr.res.inresearchgate.net

For substituted benzonitriles, characteristic vibrational frequencies are well-documented. The C≡N stretching vibration, for instance, typically appears as a strong, sharp band in the IR spectrum around 2220-2240 cm⁻¹. niscpr.res.inrsc.org The C-Br stretching and bending modes are found at lower frequencies. Theoretical calculations can reproduce these frequencies, although they are often systematically overestimated and may be scaled by an empirical factor for better agreement with experimental data. jchps.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes (Note: This data is representative and based on typical DFT calculations for similar molecules.)

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | 3050-3100 |

| C-H Stretch (Aliphatic) | 2950-3000 | 2950-3000 |

| C≡N Stretch | 2235 | 2220-2240 |

| C=C Stretch (Aromatic Ring) | 1450-1600 | 1450-1600 |

| C-Br Stretch (Ring) | 550-650 | 550-650 |

Reaction Mechanism Studies (e.g., Transition State Theory, Reaction Path Analysis)

Understanding the reaction mechanisms of this compound is crucial, given its use as a synthetic intermediate. The molecule possesses multiple reactive sites: the electrophilic carbon of the nitrile group, the benzylic carbon of the bromomethyl group (prone to nucleophilic substitution), and the aromatic ring itself.

Computational studies, employing methods like Transition State Theory, can elucidate the pathways of its reactions. These studies involve mapping the potential energy surface of a reaction, identifying transition states (the highest energy points along the reaction coordinate), and calculating the activation energies. unair.ac.id This provides a molecule-level understanding of why certain products are formed and how reaction conditions can influence the outcome. For example, the reaction of this compound with a nucleophile could proceed via an Sₙ2 mechanism at the bromomethyl group, and computational analysis can model the transition state of this process and predict the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For a series of derivatives of this compound, QSAR models could be developed to predict their properties without needing to synthesize and test each one.

A QSAR study involves calculating a set of molecular descriptors (physicochemical, electronic, and steric properties) for each derivative and then using statistical methods, like multiple linear regression, to build an equation that relates these descriptors to the observed activity. nih.govnih.gov While no specific QSAR models for derivatives of this compound are currently published, the principles of QSAR are widely applied to substituted benzonitriles in fields like drug discovery and materials science. stanford.edu Such models are crucial for the rational design of new compounds with enhanced efficacy or specific desired properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with other molecules (like solvents), and the formation of larger assemblies. nih.govacs.org

For this compound, MD simulations could be used to understand its behavior in different solvent environments, which is critical for its use in chemical synthesis. Simulations can reveal how solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonding or dipole-dipole interactions, influence its conformation and reactivity. pnas.org Studies on benzonitrile and its derivatives have used MD to investigate phenomena like local structure in liquids and the formation of molecular clusters, revealing the importance of interactions involving the nitrile group and the aromatic ring. pnas.org

Prediction of Spectroscopic Parameters

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the prediction of spectroscopic parameters for this compound. Computational chemistry employs methods like Density Functional Theory (DFT) to predict spectroscopic data, which can provide valuable insights into molecular structure and properties. These predictive studies are crucial for complementing experimental findings and aiding in spectral assignments.

Typically, such theoretical investigations would involve optimizing the molecular geometry of the compound and then performing calculations to predict parameters for various spectroscopic techniques. Methodologies often used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR) for comparison with experimental spectra. core.ac.uknih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. core.ac.uk These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, aiding in the assignment of complex experimental FT-IR and FT-Raman spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic transition energies, oscillator strengths, and maximum absorption wavelengths (λmax) of a molecule, which correspond to the peaks observed in an experimental UV-Vis spectrum. core.ac.ukijstr.org

While studies on related substituted benzonitriles and other bromo-aromatic compounds exist, providing a framework for how such analyses would be conducted, specific calculated data for this compound are not present in the surveyed literature. ijstr.orgacs.orgnih.gov Therefore, detailed data tables and specific research findings for the predicted spectroscopic parameters of the title compound cannot be presented at this time.

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques

Chromatographic methods are central to the analysis of 2-Bromo-4-(bromomethyl)benzonitrile, providing powerful tools for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of non-volatile, thermally sensitive compounds like this compound and its related impurities. While specific methods for this exact isomer are not extensively published, methods for structurally similar compounds, such as its isomers and related benzonitrile (B105546) derivatives, provide a strong basis for method development. For instance, a sensitive HPLC method was developed to determine the genotoxic impurity 2-cyano-4'-bromomethyl biphenyl (B1667301) in irbesartan (B333) drug substances. researchgate.net This method utilizes a C18 column with a mobile phase of a buffer and acetonitrile (B52724), and UV detection at 258 nm. researchgate.net Given the structural similarities, a reverse-phase HPLC method would be highly suitable for this compound.

A typical HPLC method for a related compound, 2-(4',4'-Dibromomethylphenyl)benzonitrile, an impurity in Irbesartan, was developed using a reverse-phase ultra-performance liquid chromatography (RP-UPLC) system, which offers higher resolution and speed. alliedacademies.org This method employed a C18 (ODS) column with a gradient mobile phase of phosphoric acid buffer and acetonitrile, with UV detection at 205 nm. alliedacademies.org Such a method could be adapted for this compound, likely showing good retention and separation from starting materials and by-products.

Table 1: Example HPLC Conditions for Related Bromomethyl Benzonitrile Compounds

| Parameter | Method for 2-cyano-4'-bromomethyl biphenyl researchgate.net | Method for 2-(4',4'-Dibromomethylphenyl)benzonitrile alliedacademies.org |

|---|---|---|

| Technique | HPLC | RP-UPLC |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | ODS (100mm x 2.1mm, 1.7µm) |

| Mobile Phase | Buffer (pH 3.2) : Acetonitrile (60:40 v/v) | Gradient of Phosphoric acid buffer and Acetonitrile |

| Flow Rate | 1.5 ml/min | 0.1 mL/min |

| Detection | UV at 258 nm | UV at 205 nm |

| Column Temp. | 40 °C | Not specified |

| Diluent | Acetonitrile | Methanol : Water (80:20 v/v) |

| Retention Time | ~47.5 min | ~9.2 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds. Although this compound has a relatively high molecular weight, GC analysis is feasible. A study on the determination of 2-(4′-bromomethyl phenyl) benzonitrile (2-BMPB) in valsartan (B143634) drug substance established a reliable GC method. researchgate.netresearchgate.net This method utilized a DB-1 column (100% dimethyl polysiloxane stationary phase) with a flame ionization detector (FID) and helium as the carrier gas. researchgate.netresearchgate.net The analyte was extracted using dichloromethane (B109758). researchgate.net This approach is directly relevant and could be optimized for the analysis of this compound.

Key parameters from the validated method for the related compound 2-BMPB include specific oven temperature programs to ensure efficient separation and detection. researchgate.netresearchgate.net The method demonstrated good sensitivity with a limit of detection (LOD) of 0.31 µg/mL and a limit of quantification (LOQ) of 0.95 µg/mL. researchgate.netresearchgate.net

Table 2: GC Conditions for a Related Bromomethyl Benzonitrile Compound researchgate.netresearchgate.net

| Parameter | Method Details for 2-(4′-bromomethyl phenyl) benzonitrile |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-1 (30 m x 0.53 mm i.d., 3 µm particle size) |

| Stationary Phase | 100% Dimethyl Polysiloxane |

| Carrier Gas | Helium |

| Oven Program | Initial temp 150°C (hold 0 min), ramp to 220°C at 10°C/min, hold for 18 min |

| Injector/Detector Temp. | 260°C / 280°C |

| Extraction Solvent | Dichloromethane |

| LOD | 0.31 µg/mL |

| LOQ | 0.95 µg/mL |

| Retention Time | ~12.0 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. libretexts.orgresearchgate.net In the synthesis of derivatives of this compound, TLC can be used to track the consumption of the starting material and the formation of the product. rsc.org

The process involves spotting the reaction mixture on a TLC plate alongside the starting material (reactant) and a "cospot" (a spot where both the reactant and reaction mixture are applied). libretexts.orgrochester.edu The plate is then developed in an appropriate solvent system (mobile phase), typically a mixture like hexane (B92381) and ethyl acetate. researchgate.net Visualization under a UV lamp allows for the identification of the reactant and product spots based on their respective retention factors (Rf values). rsc.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes while the product spot intensifies. libretexts.orgyoutube.com This allows the chemist to determine the optimal reaction time and confirm its completion. libretexts.org

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. juniperpublishers.com this compound contains a benzonitrile chromophore, which makes it suitable for UV spectrophotometric analysis. The aromatic ring and the nitrile group contribute to its UV absorbance.

While specific studies detailing a spectrophotometric assay for this compound are scarce, the principle relies on Beer-Lambert's law. A solution of the compound in a suitable UV-transparent solvent (like acetonitrile or methanol) would be prepared and its absorbance measured at the wavelength of maximum absorption (λmax). juniperpublishers.com For related compounds like 2-cyano-4'-bromomethyl biphenyl, a maximum absorption was noted at 258 nm, which can serve as a starting point for method development for this compound. researchgate.net This technique is valuable for bulk drug analysis and concentration determination, provided there are no interfering substances that absorb at the same wavelength. juniperpublishers.com

Trace Analysis and Impurity Detection in Pharmaceutical Contexts

The detection and control of impurities are critical in the pharmaceutical industry to ensure the safety and efficacy of drug substances. Brominated organic compounds, particularly those with reactive groups like a bromomethyl function, are often monitored as potential genotoxic impurities (GTIs). asianjpr.com

Genotoxic Impurity Analysis

A genotoxic impurity is a substance that has the potential to damage DNA, leading to mutations and potentially cancer. asianjpr.com Intermediates used in drug synthesis that contain structural alerts for genotoxicity, such as the bromomethyl group in this compound, must be controlled at very low levels in the final active pharmaceutical ingredient (API). asianjpr.comepa.gov

Highly sensitive analytical methods are required to detect and quantify these impurities at parts-per-million (ppm) levels. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high selectivity and sensitivity. nih.goveurekaselect.com

A study on the determination of potential genotoxic impurities in Telmisartan, including the structurally related 4'-bromomethyl-2-cyanobiphenyl, employed an LC-MS/MS method with electrospray ionization (ESI). nih.gov The method utilized a C18 column and a gradient mobile phase of formic acid, methanol, and acetonitrile. nih.gov This approach allows for the detection and quantification of the impurity at trace levels, ensuring the safety of the final drug product. nih.gov Given the structural similarity, a similar LC-MS/MS method would be the preferred approach for the trace analysis of this compound as a potential genotoxic impurity.

Table 3: Example LC-MS/MS Method for a Related Genotoxic Impurity nih.gov

| Parameter | Method Details for 4'-bromomethyl-2-cyanobiphenyl |

|---|---|

| Technique | LC-MS/MS |

| LC System | Agilent 1260 series HPLC |

| Mass Spectrometer | Agilent G6470A Triple Quadrupole |

| Ionization | Electrospray Ionization (ESI) |

| Column | Inert sustain AQ-C18 (250 × 4.6 mm, 5-μm) |

| Mobile Phase | Gradient elution with formic acid, methanol, and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 20 μL |

Validation of Analytical Methods

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. This involves a series of experiments to demonstrate the method's specificity, linearity, sensitivity, precision, and accuracy. The following sections detail the validation of a GC-FID method for the determination of 2-(4′-bromomethyl phenyl) benzonitrile. researchgate.netresearchgate.net

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the analysis of 2-BMPB, a gas chromatographic method demonstrated excellent specificity. researchgate.net

The method, utilizing a DB-1 column (100% dimethyl polysiloxane), achieved efficient separation of 2-BMPB from other related substances and the internal standard, benzophenone. researchgate.netresearchgate.net Chromatograms of blank solutions, placebo (matrix without the analyte), and spiked samples were compared to ensure that there was no interference at the retention times of 2-BMPB and the internal standard. researchgate.net The retention time for 2-BMPB was approximately 12.0 minutes, while the internal standard, benzophenone, had a retention time of about 5.0 minutes, showing clear separation. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the analysis of 2-BMPB, linearity was established by preparing and analyzing solutions at multiple concentration levels. researchgate.net

A study prepared five concentrations of 2-BMPB across a specified range and analyzed each in a single injection. researchgate.net The resulting data from the detector response versus the analyte concentration is typically evaluated using the method of least squares regression analysis to calculate the correlation coefficient (r) or the coefficient of determination (r²). While the specific linearity range and correlation coefficient for 2-BMPB from this particular study are presented in a table within the source document, the data demonstrated a direct proportional relationship between concentration and analytical response. researchgate.net

Linearity Data for a Related Compound, 2-(4',4'-Dibromomethylphenyl)benzonitrile

For illustrative purposes, a study on a similar compound, 2-(4',4'-Dibromomethylphenyl)benzonitrile, an impurity in Irbesartan, showed excellent linearity over a concentration range of 1.3 µg/mL to 12.8 µg/mL, with a correlation coefficient of 0.99956. alliedacademies.org

Table 1: Illustrative Linearity Data

| Analyte | Concentration Range | Correlation Coefficient (r²) |

| 2-(4',4'-Dibromomethylphenyl)benzonitrile | 1.3 - 12.8 µg/mL | 0.99956 |

This table is based on data for a related compound to illustrate typical linearity performance. alliedacademies.org

The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For 2-BMPB, the LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established at a concentration with an S/N ratio of approximately 3.3:1, and the LOQ at an S/N ratio of 10:1. researchgate.net The established sensitivity limits for 2-BMPB were as follows: researchgate.netresearchgate.net

LOD: 0.31 µg/mL

LOQ: 0.95 µg/mL

Table 2: Sensitivity Data for 2-(4′-bromomethyl phenyl) benzonitrile (2-BMPB)

| Parameter | Result |

| Limit of Detection (LOD) | 0.31 µg/mL |

| Limit of Quantification (LOQ) | 0.95 µg/mL |

Data sourced from a validated GC-FID method. researchgate.netresearchgate.net

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (%RSD).

The precision study for 2-BMPB included both system precision and method precision. researchgate.net

System Precision: This was evaluated by performing six replicate injections of a standard solution of 2-BMPB. The relative standard deviation (%RSD) for the ratio of the peak areas of 2-BMPB to the internal standard was found to be 0.9%. researchgate.net

Table 3: Precision Data for 2-(4′-bromomethyl phenyl) benzonitrile (2-BMPB)

| Precision Type | Number of Replicates (n) | Result (%RSD) |

| System Precision | 6 | 0.9% |